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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous kinase inhibitors. Its versatility allows for substitutions that can modulate potency

and selectivity, leading to a range of inhibitor profiles from highly specific to multi-targeted.

Understanding the cross-reactivity of these compounds is crucial for predicting therapeutic

efficacy, potential off-target effects, and overall safety profiles.

While a specific cross-reactivity profile for "5-(Trifluoromethoxy)-1H-indazole" is not publicly

available, this guide provides a comparative analysis of well-characterized 1H-indazole-based

kinase inhibitors. The data presented for these surrogate compounds—UNC2025, BMS-

777607, and R428 (Bemcentinib)—illustrate how substitutions on the indazole core influence

kinase selectivity. This information serves as a valuable reference for researchers working with

novel indazole derivatives.

Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of

three distinct 1H-indazole-based compounds against a panel of kinases. These values highlight

the diverse selectivity profiles that can be achieved from a common scaffold.

Table 1: Kinase Inhibition Profile of UNC2025
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Kinase Target IC50 (nM)

MER 0.74

FLT3 0.8

TRKA 1.67

TRKC 4.38

TYRO3 5.83

KIT 8.18

AXL 122

MET 364

Data sourced from MedchemExpress and ACS Publications.[1][2]

Table 2: Kinase Inhibition Profile of BMS-777607

Kinase Target IC50 (nM)

AXL 1.1

RON 1.8

c-Met 3.9

TYRO3 4.3

Data sourced from MedchemExpress.[3]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

Kinase Target IC50 (nM)

AXL 14
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R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and

TYRO3, respectively.[4][5]

Key Signaling Pathways
Inhibitors based on the 1H-indazole scaffold often target critical signaling pathways implicated

in oncology and immunology. The diagram below illustrates a simplified representation of the

MER and FLT3 signaling pathways, which are potently inhibited by UNC2025. Dysregulation of

these pathways is associated with cell proliferation and survival in various cancers.[1][6]
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Caption: MER/FLT3 Signaling Pathway and Inhibition by UNC2025.
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Experimental Workflow for Cross-Reactivity
Profiling
A systematic approach is essential for determining the cross-reactivity profile of a kinase

inhibitor. The following diagram outlines a typical workflow, from initial high-throughput

screening to downstream cellular validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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